2-Methylbutyl benzyl ether

Catalog No.
S14707067
CAS No.
32793-78-5
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyl benzyl ether

CAS Number

32793-78-5

Product Name

2-Methylbutyl benzyl ether

IUPAC Name

2-methylbutoxymethylbenzene

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

YOANEDOLERYMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCC1=CC=CC=C1

2-Methylbutyl benzyl ether is an organic compound classified as an ether, characterized by the presence of a benzyl group attached to a 2-methylbutyl chain. Its chemical structure can be represented as C6H5CH2OC5H11\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_5\text{H}_{11}, where the benzyl group (C₆H₅CH₂-) is linked to the oxygen atom of the ether, which in turn is connected to the 2-methylbutyl group (C₅H₁₁). This compound is notable for its potential applications in organic synthesis and as a solvent due to its relatively stable structure and moderate polarity.

The reactions involving 2-methylbutyl benzyl ether typically include:

  • Acidic Cleavage: Under acidic conditions, ethers like 2-methylbutyl benzyl ether can undergo cleavage to yield the corresponding alcohols and alkyl halides. For example, treatment with hydrogen iodide can lead to the formation of benzyl alcohol and 2-methylbutyl iodide .
  • Oxidative Reactions: The compound may also participate in oxidative reactions, such as those involving N-bromosuccinimide (NBS), which can selectively convert ethers into aldehydes or esters depending on the reaction conditions .

Synthesis of 2-methylbutyl benzyl ether can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium alkoxide derived from 2-methylbutanol with benzyl bromide. The reaction proceeds via an SN2S_N2 mechanism, resulting in the formation of the ether .
  • Acid-Catalyzed Condensation: Another approach involves the condensation of 2-methylbutanol with benzyl alcohol in the presence of an acid catalyst. This method may require careful control of reaction conditions to minimize side reactions.

2-Methylbutyl benzyl ether finds applications in various fields:

  • Solvent: Due to its moderate polarity, it can be used as a solvent in organic reactions.
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Protecting Group: In organic synthesis, ethers are often used as protecting groups for alcohols and amines during multi-step syntheses .

Several compounds share structural similarities with 2-methylbutyl benzyl ether. Here are some notable examples:

Compound NameStructureUnique Features
Benzyl methyl etherC₆H₅CH₂OCH₃Simpler structure; commonly used as a solvent
Ethyl benzeneC₆H₅CH₂CH₃Lacks an ether functional group; used in industrial applications
Benzyl ethyl etherC₆H₅CH₂OCH₂CH₃Similar reactivity but different alkoxy group
Isobutyl benzeneC₆H₅C(CH₃)₂Contains branched alkane; affects physical properties

Uniqueness of 2-Methylbutyl Benzyl Ether

The uniqueness of 2-methylbutyl benzyl ether lies in its branched alkane structure, which can influence its physical properties such as boiling point and solubility compared to linear or simpler ethers. Additionally, its potential applications as both a solvent and an intermediate make it particularly valuable in organic synthesis contexts.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

General Manufacturing Information

Benzene, [(2-methylbutoxy)methyl]-: INACTIVE

Dates

Modify: 2024-08-10

Explore Compound Types